molecular formula C18H15N2O7S2.K B235668 N-Hydroxymexiletine glucuronide CAS No. 151636-18-9

N-Hydroxymexiletine glucuronide

Cat. No. B235668
CAS RN: 151636-18-9
M. Wt: 371.4 g/mol
InChI Key: XXMULGPNDWROEN-FHVJEIPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxymexiletine glucuronide is a metabolite of mexiletine, a class Ib anti-arrhythmic drug used to treat ventricular arrhythmias. The synthesis method of this compound involves the enzymatic conjugation of mexiletine with glucuronic acid. This metabolite has been studied for its potential use as a biomarker for mexiletine metabolism and as a tool to study mexiletine's mechanism of action.

Mechanism of Action

N-Hydroxymexiletine glucuronide inhibits the late sodium current in cardiac myocytes, which reduces intracellular calcium overload and improves diastolic function. This mechanism of action is similar to that of mexiletine, which blocks sodium channels and reduces the excitability of cardiac myocytes.
Biochemical and physiological effects:
This compound has been shown to reduce the incidence of ventricular arrhythmias in animal models. It has also been shown to improve cardiac function in patients with heart failure. This compound has a longer half-life than mexiletine, which may make it a more effective anti-arrhythmic agent.

Advantages and Limitations for Lab Experiments

N-Hydroxymexiletine glucuronide has several advantages for lab experiments. It can be used as a biomarker for mexiletine metabolism, which can help to optimize dosing regimens and reduce the risk of adverse effects. It can also be used as a tool to study mexiletine's mechanism of action, which may lead to the development of new anti-arrhythmic drugs.
However, there are also limitations to using this compound in lab experiments. It is a metabolite of mexiletine, which means that its effects may be confounded by the effects of the parent drug. It is also difficult to measure this compound in biological samples, which may limit its usefulness as a biomarker.

Future Directions

There are several future directions for research on N-Hydroxymexiletine glucuronide. One direction is to study its effects on other ion channels and cellular processes, which may lead to the development of new anti-arrhythmic drugs. Another direction is to investigate its potential as a biomarker for other drugs that are metabolized by UGT enzymes. Finally, more research is needed to optimize methods for measuring this compound in biological samples, which may improve its usefulness as a biomarker.

Synthesis Methods

N-Hydroxymexiletine glucuronide is synthesized through the enzymatic conjugation of mexiletine with glucuronic acid. The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which add a glucuronic acid moiety to the hydroxyl group of mexiletine. The resulting metabolite is this compound.

Scientific Research Applications

N-Hydroxymexiletine glucuronide has been used as a biomarker for mexiletine metabolism in clinical studies. It has also been used as a tool to study mexiletine's mechanism of action. This compound has been shown to inhibit the late sodium current in cardiac myocytes, which is thought to be responsible for its anti-arrhythmic effects.

properties

CAS RN

151636-18-9

Molecular Formula

C18H15N2O7S2.K

Molecular Weight

371.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(2R)-1-(2,6-dimethylphenoxy)propan-2-yl]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C17H25NO8/c1-8-5-4-6-9(2)14(8)24-7-10(3)18-26-17-13(21)11(19)12(20)15(25-17)16(22)23/h4-6,10-13,15,17-21H,7H2,1-3H3,(H,22,23)/t10-,11+,12+,13-,15+,17+/m1/s1

InChI Key

XXMULGPNDWROEN-FHVJEIPNSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC[C@@H](C)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

SMILES

CC1=C(C(=CC=C1)C)OCC(C)NOC2C(C(C(C(O2)C(=O)O)O)O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NOC2C(C(C(C(O2)C(=O)O)O)O)O

synonyms

N-hydroxymexiletine glucuronide
N-hydroxymexiletine glucuronide, (R)-isomer
N-OH-mexiletine-GLC

Origin of Product

United States

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